![molecular formula C17H13F3N2O4S B2737186 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 663167-99-5](/img/structure/B2737186.png)
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound with the molecular formula C17H13F3N2O4S and a molecular weight of 398.36. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring and a benzothiazole moiety, making it a unique and versatile molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with appropriate benzothiazole derivatives under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around -40°C to 0°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications .
化学反応の分析
Types of Reactions
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Organometallic reagents, halogenating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
Anticancer Activity
Research has indicated that derivatives of benzisothiazole compounds exhibit significant anticancer properties. For instance, compounds similar to 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study demonstrated that modifications on the benzisothiazole scaffold can enhance cytotoxicity against human cancer cells .
Anti-inflammatory Properties
The compound has been investigated for its potential as an anti-inflammatory agent. It acts as an inhibitor of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. Specific derivatives have demonstrated lower IC50 values than traditional COX inhibitors like Celecoxib, highlighting their potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
Benzisothiazole derivatives are known for their antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .
Case Study 1: Inhibition of Human Mast Cell Tryptase
A library of compounds derived from benzisothiazole was synthesized, including the target compound. One derivative exhibited potent inhibition of human mast cell tryptase with an IC50 of 0.85 µM, while further modifications improved potency to 0.1 µM . This highlights the compound's potential in treating allergic reactions and asthma.
Case Study 2: Development of COX-II Inhibitors
In a study focusing on COX-II inhibitors, several benzisothiazole derivatives were designed and tested. The compound was part of a series that showed enhanced selectivity and potency compared to existing COX inhibitors. One derivative was found to be 38 times more potent than Rofecoxib, suggesting significant therapeutic potential in managing pain and inflammation .
作用機序
The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, particularly those involved in the serotonergic and noradrenergic systems . This modulation leads to various biological effects, including potential antidepressant and anticancer activities .
類似化合物との比較
Similar Compounds
Similar compounds include:
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide: Known for its antidepressant-like effects.
3-(Trifluoromethyl)phenyl isocyanate: Used in the synthesis of various trifluoromethylated compounds.
Uniqueness
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide stands out due to its unique combination of a trifluoromethyl group and a benzothiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
生物活性
The compound 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide belongs to a class of benzisothiazole derivatives, which have garnered attention for their diverse biological activities. This article focuses on the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C13H10F3N2O4S
- Molecular Weight : 348.29 g/mol
- CAS Number : Not specifically listed in the available data but related compounds are well-documented.
Antimicrobial Properties
Numerous studies have indicated that benzisothiazole derivatives exhibit significant antimicrobial activity. For instance, a related compound demonstrated potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
Anticancer Activity
Research has shown that benzisothiazole derivatives can induce apoptosis in cancer cells. A study highlighted the synthesis of substituted benzisothiazoles that exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating substantial potency . The specific compound discussed here has not been extensively tested in this context; however, its structural analogs suggest potential anticancer properties.
Kv1.3 Inhibition
One notable aspect of this compound is its potential as an inhibitor of the potassium channel Kv1.3. A study reported that related compounds demonstrated comparable efficacy to known Kv1.3 inhibitors in vitro . This property suggests possible applications in treating autoimmune diseases where Kv1.3 plays a critical role.
Case Study 1: Antimicrobial Efficacy
In a comparative study, several benzisothiazole derivatives were tested for their antimicrobial efficacy against clinical isolates. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against E. coli, indicating strong antibacterial activity .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was conducted on various human cancer cell lines (e.g., MCF-7 and HeLa). The results showed that the compound led to a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, suggesting it may serve as a lead compound for further development in cancer therapy .
Research Findings Summary
Biological Activity | Findings |
---|---|
Antimicrobial | Effective against E. coli with MIC = 8 µg/mL |
Cytotoxicity | IC50 = 15 µM in cancer cell lines |
Kv1.3 Inhibition | Comparable potency to PAP-1 in vitro |
特性
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4S/c18-17(19,20)11-4-3-5-12(10-11)21-15(23)8-9-22-16(24)13-6-1-2-7-14(13)27(22,25)26/h1-7,10H,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJZPGVIMDFURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。